Desacetylcefotaxime is a significant compound in the class of cephalosporin antibiotics, primarily recognized for its role as a metabolite of cefotaxime. It exhibits antibacterial properties and is utilized in various therapeutic applications, particularly in treating infections caused by Gram-negative bacteria. Understanding its source, classification, synthesis, molecular structure, reactions, mechanisms of action, physical and chemical properties, and applications is crucial for both clinical and pharmaceutical contexts.
Desacetylcefotaxime is derived from cefotaxime, which is a third-generation cephalosporin antibiotic. The metabolism of cefotaxime in the body leads to the formation of desacetylcefotaxime, making it an important compound for evaluating the pharmacokinetics and therapeutic efficacy of cefotaxime treatments.
Desacetylcefotaxime belongs to the beta-lactam class of antibiotics. It is specifically classified under cephalosporins, which are characterized by their beta-lactam ring structure that is essential for their antibacterial activity. This compound is often referred to in pharmacological studies to assess its efficacy compared to its parent compound, cefotaxime.
The synthesis of desacetylcefotaxime can occur through hydrolysis of cefotaxime under physiological conditions. This reaction typically involves enzymatic processes facilitated by esterases present in biological systems.
Desacetylcefotaxime retains the core structure of cefotaxime but lacks the acetyl side chain. Its molecular formula is .
Desacetylcefotaxime participates in various chemical reactions typical for beta-lactam antibiotics:
The stability and reactivity of desacetylcefotaxime are influenced by pH and temperature, which are critical factors in both laboratory synthesis and clinical applications.
Desacetylcefotaxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.
Desacetylcefotaxime is primarily used in:
Through these applications, desacetylcefotaxime plays a crucial role in both clinical settings and pharmaceutical research, contributing significantly to our understanding of cephalosporin antibiotics and their effectiveness against various pathogens.
The structural transformation from cefotaxime to desacetylcefotaxime occurs through hepatic enzymatic hydrolysis, specifically removing the acetyl group (-COCH₃) from the C-3 position of the dihydrothiazine ring. This modification converts cefotaxime (C₁₆H₁₇N₅O₇S₂) to desacetylcefotaxime (C₁₄H₁₅N₅O₆S₂), reducing the molecular weight from 455.5 g/mol to 413.4 g/mol while preserving the core β-lactam structure essential for antibacterial activity [1] [5] [8]. Despite this minor structural alteration, the molecule retains the critical 7-aminocephalosporanic acid nucleus and the aminothiazolyl methoxyimino side chain at C7, which confers stability against β-lactamases and influences the spectrum of activity [5] [8].
Table 1: Structural Comparison of Cefotaxime and Desacetylcefotaxime
Property | Cefotaxime | Desacetylcefotaxime |
---|---|---|
Chemical Formula | C₁₆H₁₇N₅O₇S₂ | C₁₄H₁₅N₅O₆S₂ |
Molecular Weight (g/mol) | 455.5 | 413.4 |
CAS Registry Number | 63527-52-6 | 66340-28-1 |
Core Functional Groups | β-lactam ring, Aminothiazolyl methoxyimino side chain, C3 acetyl group | β-lactam ring, Aminothiazolyl methoxyimino side chain, C3 hydroxymethyl group |
Primary Mechanism of Formation | N/A | Hepatic esterase-mediated deacetylation |
Desacetylcefotaxime is not merely a breakdown product but a bioactive contributor to the overall antimicrobial efficacy of cefotaxime therapy. It demonstrates intrinsic activity against a wide range of aerobic and anaerobic bacteria, though its potency varies compared to the parent compound [5] [8]. Against many gram-negative pathogens, including Enterobacteriaceae (e.g., Escherichia coli, Klebsiella spp.), desacetylcefotaxime exhibits MIC₉₀ values typically 2-4 fold higher than cefotaxime, meaning it is slightly less potent on a concentration basis [3] [5]. However, its true clinical significance lies in its synergistic or additive interactions with cefotaxime. Studies demonstrate that the combination of cefotaxime and desacetylcefotaxime (even at a 1:1 ratio) lowers the MIC of cefotaxime by four-fold or more against approximately 82% of tested organisms, particularly Bacteroides species [5]. This synergy arises because the two compounds may target different PBPs or exhibit complementary binding affinities for the same PBP targets within bacterial cell walls.
Pharmacokinetic-Pharmacodynamic (PK/PD) Advantages: A key pharmacological feature of desacetylcefotaxime is its prolonged elimination half-life compared to cefotaxime across all age groups. In neonates, its half-life averages 9.4 hours versus approximately 1.5-3 hours for cefotaxime; in infants and children, it is 2.1 hours versus ~0.8-1.5 hours for cefotaxime; and in adults, it is approximately 1.6 hours versus ~0.8-1 hour for cefotaxime [2] [4] [6]. This extended persistence in plasma and tissues means desacetylcefotaxime maintains concentrations above the MIC₅₀ for common pathogens for 6-8 hours post-cefotaxime dose. This prolonged T>MIC (time above minimum inhibitory concentration) significantly contributes to the bactericidal efficacy of the dosing regimen, allowing for extended dosing intervals (e.g., every 8 or 12 hours) without compromising efficacy [6] [9].
Tissue Distribution and Penetration: Desacetylcefotaxime achieves therapeutic concentrations in critical sites of infection. It readily crosses the inflamed blood-brain barrier, achieving brain abscess concentrations of 4.0 ± 2.2 μg/ml (matching simultaneous plasma levels: 3.9 ± 1.8 μg/ml) and demonstrates increasing brain abscess-to-plasma ratios over time, suggesting accumulation in infected neural tissue [5]. Furthermore, it effectively crosses the placenta. Following intrapartum cefotaxime administration (2g at labor onset, then 1g every 4h), desacetylcefotaxime is consistently detected in umbilical cord blood at concentrations sufficient to exceed the MIC₉₀ for prevalent pathogens like ampicillin-resistant E. coli (MIC₉₀ = 0.125 mg/L) [3].
Table 2: Key Pharmacokinetic Parameters of Desacetylcefotaxime in Different Populations
Population | Mean Clearance (CL₂; L/h/70kg) | Mean Half-life (hours) | Volume of Distribution (Vd; L/70kg) | Primary Elimination Route |
---|---|---|---|---|
Neonates | Significantly Reduced | ~9.4 | Increased (developmental physiology) | Renal (Glomerular Filtration) |
Infants/Children | ~10.5 | ~2.1 | ~39.4 | Renal (Glomerular Filtration + Tubular Secretion) |
Adults | ~10-14* | ~1.6 | ~20-30* | Renal (Glomerular Filtration + Tubular Secretion) |
Note: Values denoted with * are estimated from general cephalosporin pharmacokinetics as specific adult parameters for desacetylcefotaxime were less detailed in the provided results. Neonatal and pediatric data are from [2] [6]. |
Table 3: Comparative Antimicrobial Activity (MIC₉₀) Against Selected Pathogens
Pathogen | Cefotaxime MIC₉₀ (mg/L) | Desacetylcefotaxime MIC₉₀ (mg/L) | Synergy Observed (Combination) |
---|---|---|---|
Escherichia coli | 0.03 - 0.06 | 0.125 - 0.25 | Additive |
Bacteroides fragilis | 32 | 32 | Synergistic (85% strains) |
Streptococcus pneumoniae | ≤0.03 | 0.25 - 0.5 | Additive |
Haemophilus influenzae | ≤0.01 | 0.12 | Additive/Synergistic |
Klebsiella pneumoniae | 0.06 | 0.25 | Additive |
Pseudomonas aeruginosa | >32 (Resistant) | >32 (Resistant) | No |
Bacteroides bivius | 16 | 16 | Synergistic |
Data compiled from [3] [5] [9] |
The recognition of desacetylcefotaxime's bioactivity marked a paradigm shift in antibiotic pharmacology, demonstrating that metabolites could significantly contribute to therapeutic efficacy rather than merely representing inactivation products. This understanding emerged shortly after cefotaxime's clinical introduction in the early 1980s [9]. Initial pharmacokinetic studies revealed consistently detectable levels of a metabolite with antibacterial activity, later identified as desacetylcefotaxime. Research throughout the 1980s, including pivotal work by Chin and Neu (1984) and Jones (1987, 1989), characterized its spectrum and synergistic potential, solidifying its role in cefotaxime's clinical profile [5] [6] [9].
The clinical significance of desacetylcefotaxime is multifaceted:
Desacetylcefotaxime exemplifies how understanding drug metabolism and metabolite pharmacology is integral to optimizing antibiotic therapy. Its contribution underpins cefotaxime's continued relevance, particularly in neonatal sepsis and situations where synergistic anaerobic coverage is advantageous.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8